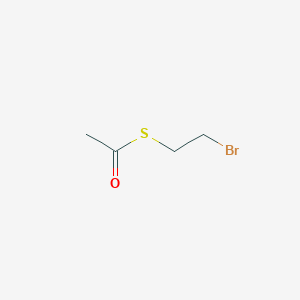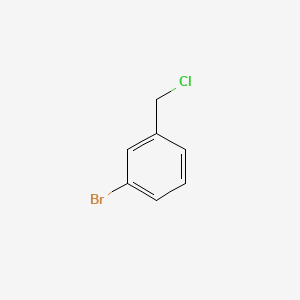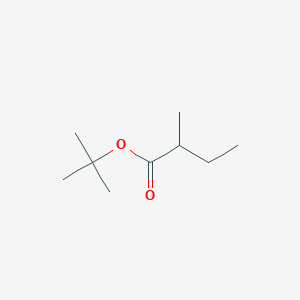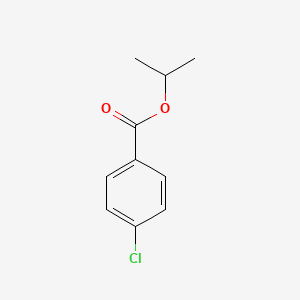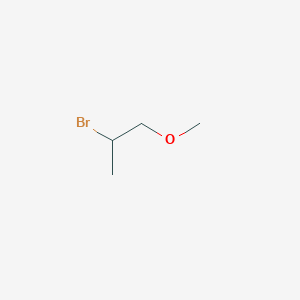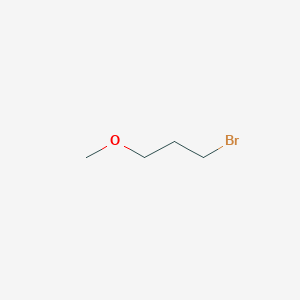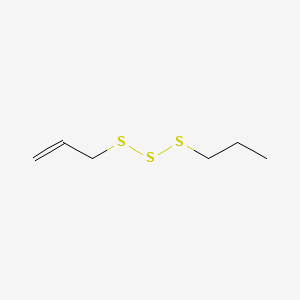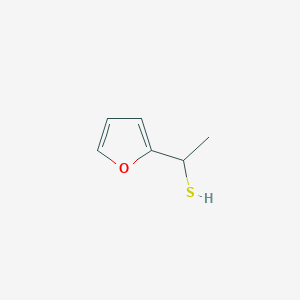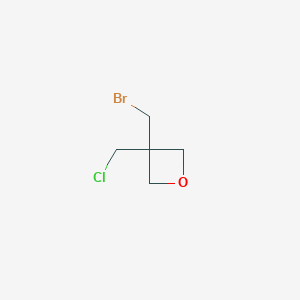
10-Bromoundecanoic acid
Vue d'ensemble
Description
10-Bromoundecanoic acid is a chemical compound with the linear formula C11H21BrO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
This compound can be prepared from 10-bromodecanol via oxidation . It may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C10H19BrO2 . The average mass is 251.161 Da and the monoisotopic mass is 250.056839 Da .
Chemical Reactions Analysis
This compound may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .
Physical and Chemical Properties Analysis
The density of this compound is approximately 1.2±0.1 g/cm3 . The boiling point is around 339.2±15.0 °C at 760 mmHg . The flash point is approximately 158.9±20.4 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 10-Bromoundecanoic acid serves as an intermediate product in the synthesis of nylon-11. Optimal conditions for its bromination reaction yield a high efficiency of 92% (Cui Jian, 2002).
- It's also used in the synthesis of 11-bromoundecanoic acid, with optimal conditions involving a mixed solvent of benzene and toluene, leading to a yield of up to 91% (Yun Shao-jun, 2007).
Applications in Materials Science
- In materials science, this compound is used to study its packing on graphite. Scanning tunneling microscopy revealed significant differences in packing structures on graphite surfaces between 11-bromo and 12-bromo species (H. Fang, L. Giancarlo, G. Flynn, 1998).
- It's also a precursor in the synthesis of 15-hydroxypentadecanoic acid from 10-undecenoic acid, involving a condensation process (L. I. Zakharkin, A. P. Pryanishnikov, 1982).
Corrosion Inhibition
- A novel corrosion inhibitor containing this compound has shown high efficiency in protecting carbon steel in acidic conditions, demonstrating both physical and chemical modes of adsorption (D. S. Chauhan et al., 2020).
Electrochemical Studies
- Electrolysis of ω-bromocarboxylic acids, including this compound, can yield various products like dibromides and esters, depending on the experimental conditions (R. Woolford, 1962).
Synthesis of Other Compounds
- This compound is used in synthesizing 11-aminoundecanoic acid, a monomer of nylon 11, with an optimized process yielding up to 72% efficiency (Xu Chun, 2002).
- It's involved in the synthesis of 11-cycloheptylundecanoic acid, a component of thermoacidophile Alicyclobacillus cycloheptanicus (S. Hassarajani, V. R. Mamdapur, 1998).
Antimicrobial and Anti-Biofilm Activity
- Novel betaines synthesized from this compound demonstrated significant antimicrobial and anti-biofilm activities, showing potential in medical and industrial applications (Sathyam Reddy Yasa et al., 2017).
Safety and Hazards
10-Bromoundecanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
Mécanisme D'action
Target of Action
10-Bromoundecanoic acid is a brominated fatty acid that has been used in various chemical synthesis applications . .
Mode of Action
It is known to be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine .
Result of Action
It is known to be used in the synthesis of various compounds such as 10-(methylsulfinyl)decanoic acid .
Analyse Biochimique
Biochemical Properties
10-Bromoundecanoic acid plays a significant role in biochemical reactions, particularly as an alkylcarboxylate chain source. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of alkylcarboxylate-grafted polyethylenimine, which can further interact with other biomolecules in biochemical pathways . The nature of these interactions often involves the formation of covalent bonds, leading to modifications in the structure and function of the target biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of certain fatty acids and other metabolites, thereby altering cellular metabolic flux . Additionally, its incorporation into cellular membranes can impact membrane fluidity and function, which in turn affects cell signaling and other cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to changes in the levels of various metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, such as modulating metabolic pathways without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential damage to tissues . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, influencing the synthesis and degradation of fatty acids . These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution can also be influenced by its incorporation into cellular membranes, affecting its accumulation and activity within different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, often targeting cellular membranes and organelles involved in fatty acid metabolism . Post-translational modifications and targeting signals may direct the compound to these compartments, where it can interact with enzymes and other biomolecules to modulate their activity and function.
Propriétés
IUPAC Name |
10-bromoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAZJUBVKWZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337559 | |
| Record name | 10-Bromoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18294-93-4 | |
| Record name | 10-Bromoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 10-bromoundecanoic acid in the synthesis of Nylon 11?
A1: this compound is a crucial intermediate in the production of Nylon 11. [] It serves as the starting material for synthesizing 10-aminoundecanoic acid, the monomer used to create Nylon 11. The research paper focuses on optimizing the synthesis of 10-aminoundecanoic acid from this compound, highlighting its importance in the overall process.
Q2: What analytical techniques were used to confirm the structure of the synthesized 10-aminoundecanoic acid?
A2: The researchers used Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (~1H NMR) to confirm the structure of the synthesized 10-aminoundecanoic acid. [] These techniques provide detailed information about the functional groups and hydrogen environments within a molecule, allowing for structural elucidation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


